2,2',4,4',6,6'-Hexamethylbenzophenone

Description

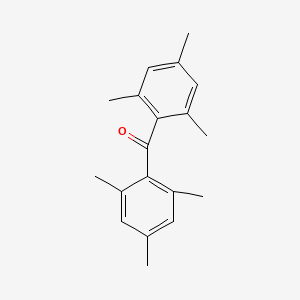

Structure

3D Structure

Properties

IUPAC Name |

bis(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMUIZHHMAPKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204793 | |

| Record name | 2,2',4,4',6,6'-Hexamethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-45-0 | |

| Record name | Dimesityl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,4',6,6'-Hexamethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6,6'-Hexamethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexamethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimesityl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFS2NH752G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone: Structure, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic chemistry, few molecules command attention quite like those whose utility is dictated by their unique steric and electronic properties. 2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, stands as a premier example of such a compound. Its sterically encumbered carbonyl group, flanked by two mesityl rings, imparts a fascinating array of chemical behaviors and photophysical characteristics. This guide provides a comprehensive technical overview of this intriguing molecule, from its fundamental structure and properties to its synthesis and burgeoning applications in scientific research. As we delve into the intricacies of dimesityl ketone, we uncover a molecule that is more than a mere curiosity, but a valuable tool for the discerning scientist.

Molecular Architecture and Physicochemical Profile

This compound is a symmetrical aromatic ketone. The central carbonyl group is bonded to two 2,4,6-trimethylphenyl (mesityl) groups. This substitution pattern is the defining feature of the molecule, leading to significant steric hindrance around the carbonyl functionality.

The IUPAC name for this compound is bis(2,4,6-trimethylphenyl)methanone. It is also commonly referred to as dimesityl ketone.

Molecular Structure of this compound

Caption: 2D structure of this compound.

This steric congestion significantly influences its reactivity, often preventing typical ketone reactions. The methyl groups on the aromatic rings also contribute to the molecule's electron-donating character and its lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5623-45-0 | [1] |

| Molecular Formula | C₁₉H₂₂O | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| Boiling Point | 340.6 °C at 760 mmHg | |

| Density | 1.004 g/cm³ | |

| Appearance | White solid |

Synthesis of this compound

The synthesis of sterically hindered ketones like dimesityl ketone often requires specific strategies to overcome the steric hindrance. A common and effective method is the Friedel-Crafts acylation of mesitylene.[2]

Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3] In the case of dimesityl ketone, mesitylene (1,3,5-trimethylbenzene) serves as the aromatic substrate. A suitable acylating agent is required to introduce the carbonyl group.

Synthetic Workflow for Dimesityl Ketone

Caption: Friedel-Crafts acylation route to dimesityl ketone.

Experimental Protocol: Synthesis from Mesitylene

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Materials:

-

Mesitylene (freshly distilled)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Oxalyl chloride or a phosgene equivalent

-

Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethanol or hexane for recrystallization

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Initial Charging: Anhydrous aluminum chloride (2.2 equivalents) is suspended in the anhydrous solvent (e.g., CS₂) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Acylating Agent Addition: A solution of the acylating agent (e.g., oxalyl chloride, 1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃. This forms the reactive acylium ion complex.

-

Mesitylene Addition: A solution of mesitylene (2.0 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is typically exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done slowly and with vigorous stirring in a large beaker within a fume hood.

-

Extraction: The organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound as a white crystalline solid.

Spectroscopic Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR: The spectrum is expected to show three distinct signals:

-

A singlet for the aromatic protons at the 3, 3', 5, and 5' positions.

-

A singlet for the methyl protons at the 4 and 4' (para) positions.

-

A singlet for the methyl protons at the 2, 2', 6, and 6' (ortho) positions.

-

-

¹³C NMR: The spectrum will exhibit characteristic signals for the different carbon environments:

-

The carbonyl carbon signal is expected to appear significantly downfield, in the range of 205-220 ppm.[4] A reported value for the carbonyl carbon of dimesitylketone is approximately 202.8 ppm.

-

Signals for the aromatic carbons.

-

Signals for the methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenones, this peak typically appears around 1650-1670 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations of the methyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.38 g/mol ). The fragmentation pattern will be influenced by the stability of the aromatic rings and the steric hindrance. Common fragmentation pathways for ketones may be observed, though the steric bulk may favor specific cleavages.[5]

Chemical Reactivity and Photophysical Properties

The profound steric hindrance around the carbonyl group is the most significant factor governing the chemical reactivity of dimesityl ketone.[6] This steric congestion severely impedes the approach of nucleophiles to the carbonyl carbon, making many typical ketone reactions, such as addition and condensation reactions, difficult or impossible under standard conditions.

Photophysical Properties

This compound is an effective UV absorber.[6] Like other benzophenones, upon absorption of UV radiation, it is promoted to an electronically excited singlet state (S₁). This is followed by a very efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).[6]

-

UV Absorption: The UV-visible absorption spectrum is characterized by two main absorption bands: a weaker, longer-wavelength n → π* transition of the carbonyl group and a stronger, shorter-wavelength π → π* transition of the aromatic rings.[6] The steric strain forces the two mesityl rings to twist out of the plane of the carbonyl group, which can affect the electronic communication and shift the positions and intensities of these absorption bands compared to unsubstituted benzophenone.[6]

-

Triplet State: The triplet state of benzophenones is relatively long-lived and is the key to their utility as photosensitizers.[6] The energy of this triplet state is a critical parameter that governs its subsequent photochemical reactions.

Applications in Research and Development

While direct applications of this compound in marketed drugs are not established, its unique properties make it a valuable tool in several areas of chemical and pharmaceutical research.

Photoinitiator in Polymer Chemistry

As a Type II photoinitiator, the excited triplet state of dimesityl ketone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator).[6] This generates a ketyl radical and a new radical from the hydrogen donor, which can then initiate a polymerization reaction. This property is utilized in UV-curing applications for coatings, adhesives, and printing inks.[6]

Photosensitizer in Organic Synthesis and Medicinal Chemistry

The ability of benzophenones to act as photosensitizers has been explored in various contexts, including in medicinal chemistry.[7][8] The long-lived triplet state can transfer its energy to other molecules, promoting them to their triplet states and enabling photochemical reactions that are otherwise inaccessible.

-

Potential in Photodynamic Therapy (PDT): Photosensitizers are a critical component of PDT, a cancer treatment modality.[9] Upon activation with light, a photosensitizer in its triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells.[9] While the direct use of dimesityl ketone in PDT has not been extensively reported, the general principles of benzophenone photosensitization are relevant to this field. The triplet lifetime of a photosensitizer is a critical factor in its efficacy in PDT.[10]

-

Photolabile Protecting Groups: The photochemical reactivity of the benzophenone scaffold has led to its investigation in the development of photolabile protecting groups (PPGs).[11] PPGs allow for the spatial and temporal control of the release of bioactive molecules, which is a powerful tool in studying cellular processes.

Conclusion

This compound is a molecule of significant academic and practical interest. Its highly hindered structure gives rise to a unique combination of chemical stability and photochemical reactivity. While its direct application in drug development is still an area of exploration, its role as a photoinitiator and a model compound for studying the behavior of sterically encumbered ketones is well-established. For researchers in organic synthesis, polymer science, and medicinal chemistry, a thorough understanding of the properties and reactivity of dimesityl ketone can open doors to new synthetic strategies and innovative applications.

References

-

Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

-

Cantrell, G. A., & Cadena, C. E. (2012). Benzophenone photosensitized DNA damage. Photochemical & Photobiological Sciences, 11(10), 1548-1557. [Link]

- BenchChem. (n.d.). This compound.

-

Takemura, T., Ohta, N., Nakajima, S., & Sakata, I. (1989). Critical importance of the triplet lifetime of photosensitizer in photodynamic therapy of tumor. Photochemistry and Photobiology, 50(3), 339-344. [Link]

- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS.

- US Patent No. US20170158591A1. (2017). Synthesis of diacetone alcohol and mesityl oxide.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]

-

Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 517-521. [Link]

-

Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of mesityl oxide. Retrieved from [Link]

-

Khan, I., & Ali, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(56), 32626-32651. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Wikipedia. (n.d.). Mesityl oxide.

- ChemicalBook. (n.d.). Mesityl oxide(141-79-7) 13C NMR spectrum.

-

Organic Syntheses. (n.d.). STEREOSELECTIVE ALKENE SYNTHESIS via 1-CHLORO-1-[(DIMETHYL)PHENYLSILYL]ALKANES AND α-(DIMETHYL)PHENYLSILYL KETONES: 6-METHYL-6-DODECENE. Retrieved from [Link]

-

Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. [Link]

- Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547.

- Galvis, J. A., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

- Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

-

Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]

- Fluorine notes. (n.d.). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE.

- Rohde, J. M. (2004).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photolabile protecting groups in organic synthesis: new developments and applications. Chemical reviews, 113(1), 119-191. [Link]

- US Patent No. US3413372A. (1968). Process for the synthesis of mesitylene.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364.

- PrepChem. (n.d.). Preparation of mesityl oxide.

- Wikipedia. (n.d.). Mesityl oxide.

- Reddy, T. S., & Kumar, K. A. (2015). Friedel‐Crafts alkylation and acylation of mesitylene with...

- MSU chemistry. (n.d.). Mass Spectrometry.

- US Patent No. US3267165A. (1966). Preparation of mesitylene by dehydro-condensation of acetone.

Sources

- 1. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Mesityl oxide(141-79-7) 13C NMR spectrum [chemicalbook.com]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Critical importance of the triplet lifetime of photosensitizer in photodynamic therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2',4,4',6,6'-Hexamethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is a sterically hindered aromatic ketone. Its unique structure, featuring six methyl groups flanking the carbonyl bridge, imparts significant steric congestion. This steric hindrance dramatically influences its chemical reactivity and photophysical properties, making it a molecule of considerable interest in various fields of chemical research.[1] The bulky mesityl groups protect the carbonyl functionality, rendering it less susceptible to typical nucleophilic attack and influencing its excited-state dynamics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this intriguing molecule, offering insights into the experimental rationale and methodologies.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This classic electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation route is predicated on the high nucleophilicity of the mesitylene ring. The three methyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The choice of the acylating agent is critical. While acyl chlorides are common, the use of phosgene (COCl₂) or its safer synthetic equivalents, followed by reaction with a second equivalent of mesitylene, provides a direct route to the symmetrical benzophenone structure. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation, as it strongly coordinates with the acylating agent to generate the highly electrophilic acylium ion.[2][3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Triphosgene (bis(trichloromethyl) carbonate) - as a safer substitute for phosgene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylating Agent: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. This in-situ generation of the electrophilic species is a critical step for a successful reaction.

-

Addition of Mesitylene: Dissolve mesitylene (2.0 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Progression: After the addition of mesitylene is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂O |

| Molecular Weight | 266.38 g/mol [4][5] |

| Boiling Point | 340.6 °C at 760 mmHg[4] |

| Density | 1.004 g/cm³[4] |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

-

Expected Chemical Shifts (δ):

-

Aromatic Protons (Ar-H): A singlet is expected for the two equivalent aromatic protons on each mesityl ring. Due to the electron-withdrawing effect of the carbonyl group and the shielding from the methyl groups, this signal will appear in the aromatic region.

-

Methyl Protons (Ar-CH₃): Two distinct singlets are expected for the methyl groups. The ortho-methyl protons (at positions 2, 2', 6, and 6') will be in a different chemical environment compared to the para-methyl protons (at positions 4 and 4').

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): A characteristic downfield signal is expected for the carbonyl carbon, typically in the range of 190-200 ppm.

-

Aromatic Carbons (Ar-C): Several distinct signals are expected for the aromatic carbons, corresponding to the substituted and unsubstituted positions on the mesityl rings.

-

Methyl Carbons (Ar-CH₃): Signals for the methyl carbons will appear in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Frequencies (ν):

-

C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic ketone is expected around 1660-1700 cm⁻¹. The exact position can be influenced by the steric hindrance around the carbonyl group.

-

C-H Stretch (Aromatic): Absorption bands are expected in the region of 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl groups are expected around 2850-2970 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorption bands are expected in the 1450-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragments:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 266.38) is expected.

-

Fragment Ions: Fragmentation may occur via cleavage of the C-C bond between the carbonyl group and one of the mesityl rings, leading to the formation of a mesitoyl cation (m/z = 147) and a mesityl radical.

-

Logical Relationship Diagram for Characterization

Caption: Logical flow for the structural confirmation of the synthesized product.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems to ensure the integrity of the synthesis and characterization.

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and minimizing the formation of byproducts.

-

Purification: Recrystallization is a powerful purification technique that relies on the differential solubility of the desired product and impurities. The formation of well-defined crystals is a strong indicator of purity.

-

Cross-Verification of Spectroscopic Data: The data obtained from the various spectroscopic techniques should be consistent and complementary. For instance, the presence of a carbonyl group indicated by IR spectroscopy should be corroborated by the corresponding signal in the ¹³C NMR spectrum. The molecular weight determined by mass spectrometry must match the calculated molecular weight of the target compound.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The rationale behind the experimental choices has been explained, and a comprehensive protocol for its synthesis and characterization has been provided. The inherent steric hindrance of this molecule makes it a valuable substrate for studying fundamental chemical principles and a potentially useful building block in the development of new materials and pharmaceuticals. The methodologies described herein provide a solid foundation for researchers and scientists working with this and related sterically encumbered molecules.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

SpectraBase. This compound 13C NMR Spectrum. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound|High-Purity RUO [benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. Cas 5623-45-0,this compound | lookchem [lookchem.com]

- 5. This compound | C19H22O | CID 79722 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 5623-45-0 properties and safety data

An In-depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone (CAS No. 5623-45-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the critical safety data and handling protocols for this compound. As a sterically hindered aromatic ketone, understanding its characteristics is paramount for its safe and effective use in research and development.

Chemical Identity and Structure

This compound, also known under synonyms such as Dimesityl ketone and Bis(2,4,6-trimethylphenyl)methanone, is a crystalline organic compound.[1][2][3] Its structure is characterized by a central carbonyl group bonded to two mesityl (2,4,6-trimethylphenyl) groups. This significant steric hindrance imparted by the six methyl groups ortho and para to the carbonyl bridge profoundly influences its chemical reactivity and physical properties.

-

EINECS Number: 227-052-9[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage requirements.

| Property | Value | Source(s) |

| Melting Point | 138-139 °C | [3] |

| Boiling Point | 340.6 °C at 760 mmHg | [2][4] |

| Density | 1.004 g/cm³ | [2][4] |

| Flash Point | 141.2 °C | [2][4] |

| XLogP3-AA | 5.5 | [6] |

| Appearance | White to almost white crystalline powder | [7] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

The following pictograms and signal word are associated with this compound:

Signal Word: Warning [6]Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[6][8]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols: Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting. Adherence to this protocol is crucial to minimize exposure and prevent accidents.

Caption: Workflow for the safe handling of this compound.

Potential Applications

While specific applications in drug development are not extensively documented in the provided search results, its role as a photoinitiator in adhesives, coatings, and printing inks suggests its utility in processes requiring UV curing.[2] This property could be explored in the development of light-activated drug delivery systems or in the synthesis of photosensitive pharmaceutical compounds. Furthermore, its use as a UV absorber in cosmetics indicates a potential for formulation studies to protect light-sensitive active pharmaceutical ingredients.[2]

Storage and Stability

For optimal preservation of its chemical integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[9][10] It should be kept away from strong oxidizing agents.[11] The compound is stable under normal storage and handling conditions.[7][10]

References

-

bis(2,4,6-trimethylphenyl)methanone | CAS#:5623-45-0 | Chemsrc. [Link]

-

Cas 5623-45-0,this compound | lookchem. [Link]

-

Dimesityl ketone - CAS Common Chemistry. [Link]

-

This compound - LookChem. [Link]

-

This compound - PubChem. [Link]

-

Safety Data Sheet(SDS). [Link]

-

Material Safety Data Sheet - Cole-Parmer. [Link]

Sources

- 1. This compound | 5623-45-0 [chemicalbook.com]

- 2. Cas 5623-45-0,this compound | lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. bis(2,4,6-trimethylphenyl)methanone | CAS#:5623-45-0 | Chemsrc [chemsrc.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. This compound | C19H22O | CID 79722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. guidechem.com [guidechem.com]

- 11. fishersci.ca [fishersci.ca]

Spectroscopic Blueprint of a Sterically Hindered Ketone: A Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone

Introduction: Unveiling the Molecular Architecture

In the landscape of organic chemistry, 2,2',4,4',6,6'-hexamethylbenzophenone, also known as dimesityl ketone, presents a fascinating case study in steric hindrance and its profound impact on molecular properties and spectroscopic signatures.[1] This symmetrical aromatic ketone, with its two bulky mesityl (2,4,6-trimethylphenyl) groups flanking a central carbonyl, is a cornerstone molecule in photochemistry and a valuable UV absorber.[1] Its unique structure, characterized by significant steric congestion around the carbonyl group, dictates not only its chemical reactivity but also imparts distinct features to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not just the spectral data but also the underlying principles and experimental methodologies, fostering a deeper understanding of how molecular structure translates into spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Symmetry

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of organic molecules.[2] For a molecule as symmetrical as this compound, NMR provides a remarkably clear and simplified view of its structure. The molecule possesses a C2 axis of symmetry, rendering many of its protons and carbons chemically equivalent.

Proton (¹H) NMR Spectroscopy

Interpretation and Causality: The high degree of symmetry in dimesityl ketone results in a surprisingly simple ¹H NMR spectrum. We anticipate three distinct signals corresponding to the three unique proton environments: the aromatic protons at the meta positions, the methyl protons at the para positions, and the methyl protons at the ortho positions.[1]

-

Aromatic Protons (meta-H): The protons on the aromatic rings at positions 3, 3', 5, and 5' are chemically equivalent. Their chemical shift is influenced by the electron-withdrawing nature of the carbonyl group and the overall aromatic system.

-

Para-Methyl Protons (p-CH₃): The two methyl groups at the para positions (4 and 4') are equivalent. These protons are expected to appear as a sharp singlet.

-

Ortho-Methyl Protons (o-CH₃): The four methyl groups at the ortho positions (2, 2', 6, and 6') are also equivalent due to the molecule's symmetry.[1] Their proximity to the carbonyl group and the other phenyl ring may lead to a slightly different chemical shift compared to the para-methyl protons.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (meta) | ~6.8-7.0 | s | 4H |

| Para-CH₃ | ~2.3 | s | 6H |

| Ortho-CH₃ | ~2.1 | s | 12H |

Carbon-¹³ (¹³C) NMR Spectroscopy

Interpretation and Causality: Similar to the proton spectrum, the ¹³C NMR spectrum is simplified by the molecule's symmetry. We expect to see five distinct signals in the aromatic/carbonyl region and two signals in the aliphatic region.

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at the lowest field. A literature reference suggests a chemical shift for the carbonyl carbon around 204.7 ppm.

-

Aromatic Carbons: Due to symmetry, there will be four distinct signals for the aromatic carbons: the ipso-carbon attached to the carbonyl, the ortho-carbons, the meta-carbons, and the para-carbons.

-

Methyl Carbons: The ortho-methyl and para-methyl carbons will give rise to two separate signals in the aliphatic region of the spectrum.

¹³C NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~204.7 |

| Aromatic C (ipso) | ~137.0 |

| Aromatic C (ortho) | ~135.0 |

| Aromatic C (para) | ~139.0 |

| Aromatic C (meta) | ~128.0 |

| Ortho-CH₃ | ~21.0 |

| Para-CH₃ | ~20.0 |

Note: The chemical shifts for the aromatic and methyl carbons are estimations based on related structures and substituent effects. The carbonyl carbon shift is derived from literature data.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve maximum homogeneity.

-

Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are accumulated to improve the signal-to-noise ratio. For a ¹³C spectrum, a larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The accumulated FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Causality: The IR spectrum of this compound is expected to be dominated by several key absorptions.

-

C=O Stretch: The most prominent feature will be the strong absorption band corresponding to the stretching vibration of the carbonyl group. For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹.[3] The conjugation with the two aromatic rings slightly lowers the frequency compared to a saturated ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as stronger bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-H Bends: Out-of-plane bending vibrations for the aromatic C-H bonds are also expected in the fingerprint region (below 1000 cm⁻¹), and their pattern can sometimes provide information about the substitution pattern of the aromatic ring.

Characteristic IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Carbonyl (C=O) Stretch | ~1660 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-H Bends | 1470-1360 | Medium |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[4][5]

Caption: Workflow for solid sample analysis using FTIR with an ATR accessory.

Methodology:

-

Background Collection: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor).[6]

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the solid sample and the crystal surface.

-

Spectrum Acquisition: The infrared spectrum is then recorded. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and correlated with specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is directly related to the electronic structure, particularly the conjugated π-systems.

Interpretation and Causality: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of aromatic ketones. Two main types of electronic transitions are anticipated:

-

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. This transition typically results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, likely in the range of 250-280 nm.[7]

-

n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically around 330-350 nm for benzophenones.[7] The significant steric hindrance in dimesityl ketone may influence the planarity of the system and thus affect the exact position and intensity of these bands.

Expected UV-Vis Absorption Data (in Ethanol):

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~260 | High (~10,000 - 20,000) |

| n → π* | ~340 | Low (~100 - 400) |

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis of an organic compound.

Methodology:

-

Solvent Selection: A solvent that does not absorb in the region of interest is chosen. Spectroscopic grade ethanol or hexane are common choices for aromatic compounds.

-

Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent. This solution is then diluted to a concentration that will give an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Instrument Blank: A quartz cuvette is filled with the pure solvent, and this is used to zero the spectrophotometer (or as a reference).[8]

-

Sample Measurement: The solvent in the cuvette is replaced with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-450 nm).

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic characterization of this compound provides a clear and consistent picture of its highly symmetric and sterically hindered structure. The simplicity of the ¹H and ¹³C NMR spectra directly reflects the chemical equivalence of its numerous protons and carbons. The strong carbonyl stretch in the IR spectrum unambiguously identifies its ketone functionality, while the UV-Vis spectrum reveals the characteristic electronic transitions of a conjugated aromatic ketone system. Together, these spectroscopic techniques offer a powerful and complementary approach to confirming the identity, purity, and detailed structural features of this important molecule, providing an essential foundation for its application in research and industry.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Wiley.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Los Angeles. (n.d.).

- BenchChem. (n.d.). This compound.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry.

- Chemistry LibreTexts. (2022, July 20). The ¹H-NMR experiment.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- Indira Gandhi National Open University. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032049).

- Michigan State University. (n.d.). NMR Spectroscopy. MSU Department of Chemistry.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Repligen. (2016, April 1).

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- U.S. Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Gaseous Pollutants by Fourier Transform Infrared (FTIR) Spectroscopy.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 424-425.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Wiley.

- Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook.

- ResearchGate. (2025).

- Srinivasan, et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.

- European Journal of Engineering and Technology Research. (2018).

- ResearchGate. (n.d.).

- Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733.

- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process.

- Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Monatshefte für Chemie / Chemical Monthly, 137, 125-134.

- Basu, M., Sarkar, S., Pande, S., & Pal, T. (2009).

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 4-Methylbenzophenone(134-84-9) ¹H NMR spectrum.

- NP-MRD. (2012, September 11). Showing NP-Card for Benzophenone (NP0001390).

- Chemistry LibreTexts. (2021, December 15). 6.

- Binder, C. (2019, February 8). Benzhydrol / Benzophenone NMR [Video]. YouTube.

Sources

- 1. This compound|High-Purity RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. repligen.com [repligen.com]

The Solubility Profile of 2,2',4,4',6,6'-Hexamethylbenzophenone: A Technical Guide for Laboratory Professionals

An In-Depth Analysis of Physicochemical Properties and Solvent Interactions for a Sterically Hindered Ketone

Introduction

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is an aromatic ketone characterized by significant steric hindrance around its central carbonyl group. This structural feature, arising from the six methyl groups on the two phenyl rings, imparts unique chemical and physical properties that distinguish it from its parent compound, benzophenone.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in organic synthesis, polymer chemistry, and pharmaceutical research and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various solvent classes and providing a robust experimental framework for its quantitative determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle underscores the importance of matching the polarity of the solute with that of the solvent to achieve significant miscibility. The molecular structure of this compound provides clear indicators of its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O | [2] |

| Molecular Weight | 266.4 g/mol | [2] |

| Appearance | White solid | [3] |

| XLogP3-AA | 5.5 | [2] |

The XLogP3-AA value, a computed octanol-water partition coefficient, is a strong indicator of a compound's lipophilicity.[2] A value of 5.5 suggests that this compound is significantly more soluble in nonpolar solvents like octanol than in water, classifying it as a nonpolar, hydrophobic molecule. The large hydrocarbon framework, consisting of two substituted benzene rings, dominates the overall polarity, despite the presence of a polar carbonyl group.

The Impact of Steric Hindrance

The six methyl groups positioned ortho and para to the carbonyl group create a sterically crowded environment. This has two major consequences for its solubility:

-

Reduced Intermolecular Attractions: The bulky methyl groups can hinder the close packing of the molecules in the solid state, potentially leading to a lower lattice energy compared to a more planar molecule. This would generally favor dissolution.

-

Masking of the Carbonyl Group: The steric shielding of the polar carbonyl group diminishes its ability to participate in dipole-dipole interactions and hydrogen bonding with polar solvents.

Therefore, while the molecule possesses a polar functional group, its contribution to the overall solubility in polar solvents is expected to be significantly attenuated.

A Comparative Analysis with Benzophenone

Table 2: Solubility of Benzophenone in Common Laboratory Solvents

| Solvent | Solvent Type | Solubility ( g/100 mL) | Source |

| Water | Polar Protic | Insoluble (<0.1) | [4] |

| Ethanol | Polar Protic | 13.3 | |

| Methanol | Polar Protic | Soluble | [5] |

| Diethyl Ether | Polar Aprotic | 16.6 | |

| Acetone | Polar Aprotic | Very Soluble | [5] |

| Chloroform | Nonpolar | Soluble | [5] |

| Hexane | Nonpolar | Partially Soluble | [6][7] |

| Dichloromethane | Nonpolar | Soluble | [7] |

| Ethyl Acetate | Polar Aprotic | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (73.05 g/L) | [9] |

Predicted Solubility of this compound

Based on the structural differences and the principles of solubility, we can predict the solubility behavior of this compound relative to benzophenone:

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The increased hydrocarbon character due to the six methyl groups should enhance the van der Waals interactions with nonpolar solvents. Therefore, this compound is expected to exhibit higher solubility in these solvents compared to benzophenone.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Diethyl Ether): While these solvents can engage in dipole-dipole interactions, the steric shielding of the carbonyl group in the hexamethylated compound will reduce these interactions. The increased nonpolar character will be the dominant factor. Consequently, the solubility is predicted to be comparable to or slightly lower than that of benzophenone.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as hydrogen bond donors is largely negated by the inaccessibility of the carbonyl oxygen in this compound. The significant nonpolar character of the solute will dominate. Thus, a significantly lower solubility is expected compared to benzophenone.

-

In Water: Given that benzophenone is practically insoluble in water, and this compound is even more nonpolar, it is predicted to be virtually insoluble in water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed, self-validating methodology based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can be performed to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic or Spectroscopic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Self-Validation:

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Analyze a blank solvent sample to ensure no interfering peaks or absorbance.

-

The linearity of the calibration curve (R² > 0.99) validates the analytical method.

Experimental Workflow Diagram

Caption: Experimental Workflow for Solubility Determination

Safety and Handling

This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While specific experimental data on the solubility of this compound is scarce, a comprehensive understanding of its physicochemical properties and a comparative analysis with its parent compound, benzophenone, allow for robust predictions of its behavior in common laboratory solvents. Its highly nonpolar and sterically hindered nature suggests a preference for nonpolar solvents and significantly reduced solubility in polar, particularly protic, media. The provided experimental protocol offers a reliable framework for the quantitative determination of its solubility, enabling researchers to optimize its use in a wide range of chemical applications.

References

-

Sciencemadness Wiki. Benzophenone. [Link]

-

National Center for Biotechnology Information (2023). Benzophenone. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

-

Solubility of Things. Benzophenone. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Benzophenone. [Link]

-

ACS Publications. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

-

Bartleby. Benzophenone Lab Report. [Link]

-

LookChem. This compound. [Link]

-

EduBirdie. Lab 1 Solubility Report. [Link]

-

Homework.Study.com. Is benzophenone soluble in hexane? [Link]

-

Scent.vn. Benzophenone (CAS 119-61-9): Odor profile, Properties, & IFRA compliance. [Link]

-

Bartleby. Hexane, Benzophenone, Methyl Alcohol And Dichloromethane. [Link]

-

Cheméo. n-Hexane + Benzophenone - Chemical & Physical Properties. [Link]

-

Stenutz. benzophenone. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

Scribd. Solubility in DMSO. [Link]

-

Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. Benzophenone | 119-61-9 [chemicalbook.com]

- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzophenone Lab Report - 888 Words | Bartleby [bartleby.com]

- 7. Hexane, Benzophenone, Methyl Alcohol And Dichloromethane - 1744 Words | Bartleby [bartleby.com]

- 8. benzophenone [stenutz.eu]

- 9. scent.vn [scent.vn]

An In-depth Technical Guide to the UV Absorption Mechanism of 2,2',4,4',6,6'-Hexamethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core mechanisms governing the ultraviolet (UV) absorption of 2,2',4,4',6,6'-hexamethylbenzophenone, a sterically hindered aromatic ketone. We will delve into the intricate interplay of molecular structure, electronic transitions, and photophysical processes that define its unique spectroscopic properties. This document is intended to serve as a valuable resource for researchers in photochemistry, materials science, and drug development, offering insights grounded in established scientific principles and experimental observations.

Introduction: The Significance of Steric Hindrance in Benzophenone Photophysics

Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely utilized as photosensitizers, UV absorbers, and photoinitiators.[1] Their utility stems from a highly efficient UV absorption profile followed by rapid intersystem crossing to a reactive triplet state.[2] The parent benzophenone molecule possesses a largely planar diaryl ketone structure, allowing for significant electronic communication between the phenyl rings and the carbonyl chromophore.

The subject of this guide, this compound, also known as dimesityl ketone, presents a fascinating case study in the impact of severe steric hindrance on photophysical behavior. The presence of six methyl groups, particularly at the ortho positions of both phenyl rings, forces a significant deviation from planarity. This twisting of the phenyl rings relative to the carbonyl group fundamentally alters the molecule's electronic landscape, thereby influencing its UV absorption characteristics in a predictable yet profound manner. Understanding these alterations is crucial for the rational design of novel photosensitizers and UV-protective agents with tailored properties.

The Electronic Architecture and Fundamental Transitions

The UV absorption of benzophenones is primarily governed by two key electronic transitions: the n → π* and the π → π* transitions.[3] These transitions involve the promotion of an electron from a lower energy molecular orbital to a higher energy one upon absorption of a photon of appropriate energy.

-

n → π Transition:* This transition involves the excitation of a non-bonding (n) electron from one of the lone pairs of the carbonyl oxygen atom to an antibonding π* molecular orbital associated with the C=O double bond. This transition is typically of lower energy, resulting in a longer-wavelength absorption band in the UV-Vis spectrum. A key characteristic of the n → π* transition is its sensitivity to the solvent environment; it typically exhibits a hypsochromic (blue) shift in polar solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding.[3]

-

π → π Transition:* This transition involves the excitation of an electron from a bonding π molecular orbital, delocalized across the aromatic rings and the carbonyl group, to an antibonding π* orbital. This is a higher-energy transition, leading to a more intense, shorter-wavelength absorption band. The energy and intensity of the π → π* transition are highly dependent on the extent of conjugation within the molecule.

The Impact of Steric Hindrance on Electronic Transitions in this compound

The six methyl groups in this compound create a sterically crowded environment around the central carbonyl group. This steric repulsion forces the two mesityl (2,4,6-trimethylphenyl) rings to adopt a significantly twisted conformation relative to the plane of the carbonyl group. This torsional angle has a dramatic effect on the electronic structure and, consequently, the UV absorption spectrum.

The twisting of the phenyl rings disrupts the π-conjugation between the aromatic system and the carbonyl chromophore. This lack of planarity reduces the overlap between the p-orbitals of the phenyl rings and the π-system of the carbonyl group. As a result, the extent of delocalization of the π electrons is significantly diminished.

This disruption of conjugation has a pronounced effect on the π → π* transition. With reduced conjugation, the energy gap between the π and π* orbitals increases, leading to a hypsochromic (blue) shift of the π → π* absorption band compared to the parent benzophenone. The intensity of this band may also be reduced.

Conversely, the n → π* transition is less affected by the twisting of the phenyl rings, as it is primarily localized on the carbonyl group. However, the altered electronic environment can still induce minor shifts in its absorption maximum.

A computational study on dimesitylketone O-oxide, a related species, calculated a UV-Vis absorption maximum at 455 nm.[4] While this value is for a different molecule, it highlights that significant structural and electronic perturbations in sterically hindered ketones can lead to absorptions at unusually long wavelengths, though the specific nature of this calculated transition in the context of the parent ketone requires further experimental validation.

Photophysical Pathways Following UV Absorption

Upon absorption of a UV photon and promotion to an excited singlet state (S₁ or S₂), benzophenone derivatives undergo a series of rapid photophysical processes. A defining characteristic of benzophenone photochemistry is its highly efficient intersystem crossing (ISC).

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the key photophysical processes in this compound following UV absorption.

Following excitation to a higher singlet state (likely the S₂ state via the strong π → π* transition), the molecule rapidly undergoes internal conversion to the lowest excited singlet state (S₁), which is typically of n,π* character in benzophenones.[2] From the S₁ state, a highly efficient intersystem crossing (ISC) process populates the lowest triplet state (T₁), also of n,π* character.[5] This spin-forbidden transition is remarkably fast in benzophenones, often occurring on the picosecond timescale. The high efficiency of ISC is a key reason for the prominent role of benzophenones as triplet photosensitizers.

The steric hindrance in this compound can also influence the rate of intersystem crossing. The altered geometry of the excited states and the potential for different vibrational couplings could modulate the efficiency of this process.

Experimental Methodologies for Characterization

A comprehensive understanding of the UV absorption mechanism of this compound relies on a combination of synthesis, spectroscopy, and computational modeling.

Synthesis of this compound

A common and effective method for the synthesis of sterically hindered benzophenones is the Friedel-Crafts acylation .

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: A solution of mesitoyl chloride (2,4,6-trimethylbenzoyl chloride) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C.

-

Arene Addition: A solution of mesitylene (1,3,5-trimethylbenzene) in the dry solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy is the primary technique for investigating the ground-state absorption properties.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 at the absorption maxima to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) for the n → π* and π → π* transitions are determined.

Transient Absorption Spectroscopy is a powerful technique for studying the properties and dynamics of excited states.

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent and deoxygenated by bubbling with nitrogen or argon to prevent quenching of the triplet state by molecular oxygen.

-

Excitation: The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm or 266 nm) that corresponds to an absorption band of the molecule.

-

Probing: A broadband probe light pulse is passed through the sample at a specific time delay after the excitation pulse. The change in absorbance of the probe light due to the presence of transient excited species is measured.

-

Data Analysis: By varying the time delay between the pump and probe pulses, the formation and decay of the excited states (S₁ and T₁) can be monitored, providing information on their lifetimes and spectral characteristics.[6][7]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , are invaluable tools for elucidating the electronic structure and transitions of molecules like this compound. These methods can provide insights into:

-

Optimized Ground and Excited State Geometries: Revealing the extent of phenyl ring twisting.

-

Molecular Orbital Energies and Compositions: Visualizing the n, π, and π* orbitals involved in the electronic transitions.

-

Calculated UV-Vis Spectra: Predicting the λ_max and oscillator strengths of the n → π* and π → π* transitions, which can be compared with experimental data.